molecular formula C14H17N5O2 B1418555 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218192-47-2

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid

Cat. No. B1418555
M. Wt: 287.32 g/mol
InChI Key: HGWDWEXUOLPPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid” is a derivative of tetrazole . Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Aurora Kinase Inhibition

One significant application of compounds related to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is in cancer treatment through Aurora kinase inhibition. Aurora kinase inhibitors can effectively target and inhibit Aurora A, a protein implicated in cancerous cell growth (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial and Anti-TB Activities

A study synthesized derivatives of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid and tested them for antibacterial and anti-TB activities. The compounds showed significant activity against pathogenic strains, highlighting their potential in treating bacterial infections and tuberculosis (G.V. Megha, Y. Bodke, H. Shanavaz, 2023).

Potential PET Ligand for CB1 Receptors

Another research focused on the synthesis of a derivative for potential use as a PET ligand for CB1 receptors, which are significant in neurological studies. This highlights its application in brain imaging and neurological research (J. Kumar et al., 2004).

Medicinal Chemistry Synthesis

The compound also finds application in medicinal chemistry synthesis, specifically in the development of enzyme inhibitors and other therapeutic agents. This encompasses a broad range of potential applications in drug development (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Synthesis of Heterocyclic Compounds

It is also used in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceuticals. These compounds often exhibit various biological activities and are key in developing new medications (Fatimazohra Lenda et al., 2004).

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. This indicates their potential in treating diseases where epoxide hydrolases are implicated (R. Thalji et al., 2013).

Safety And Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .

Future Directions

Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

1-[(1-phenyltetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(21)12-8-4-5-9-18(12)10-13-15-16-17-19(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWDWEXUOLPPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 2
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 5
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Reactant of Route 6
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.